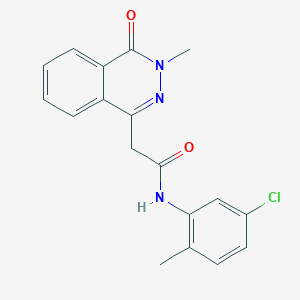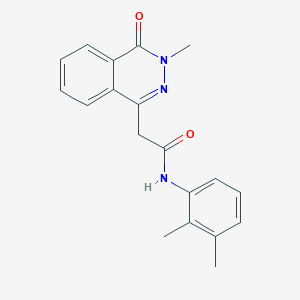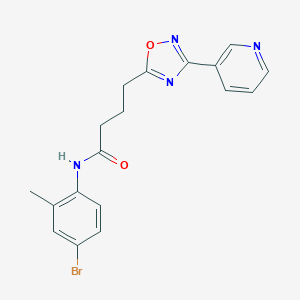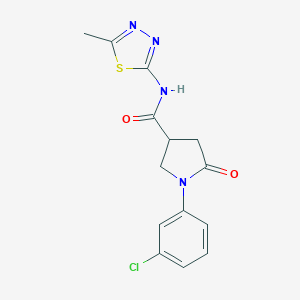
N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide, also known as MITA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide activates the STING pathway by binding to the STING protein and inducing a conformational change that leads to the activation of downstream signaling molecules. This ultimately results in the production of interferons and other immune response molecules.
Biochemical and Physiological Effects:
In addition to its effects on the immune system, N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide has been shown to have a variety of other biochemical and physiological effects. For example, N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide in lab experiments is its specificity for the STING pathway, which allows researchers to selectively activate this pathway without affecting other signaling pathways. However, one limitation of using N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide. One area of interest is the development of more potent and selective STING agonists, which could have potential applications in the treatment of viral and bacterial infections. Additionally, further research is needed to understand the mechanisms underlying N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide's effects on cancer cells, which could lead to the development of new cancer therapies. Finally, there is also interest in exploring the potential use of N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide as a tool for studying the role of the STING pathway in other biological processes.
Synthesis Methods
N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide can be synthesized using a variety of methods, including the reaction of 5-methyl-3-isoxazolecarboxylic acid with 5-phenyltetrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate can then be reacted with N-(tert-butoxycarbonyl)glycine and deprotected to yield the final product.
Scientific Research Applications
N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide has been used in a variety of scientific research applications, including as a tool for studying the immune system. Specifically, N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide has been shown to activate the stimulator of interferon genes (STING) pathway, which plays a critical role in the immune response to viral and bacterial infections.
properties
Product Name |
N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide |
|---|---|
Molecular Formula |
C13H12N6O2 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(5-phenyltetrazol-1-yl)acetamide |
InChI |
InChI=1S/C13H12N6O2/c1-9-7-11(16-21-9)14-12(20)8-19-13(15-17-18-19)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,16,20) |
InChI Key |
LIYUVVIIQRIIOO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=NN=N2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=NN=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B277410.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277411.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide](/img/structure/B277412.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide](/img/structure/B277414.png)




![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277424.png)
![1-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277425.png)


![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
